8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a trifluorophenyl group attached to a cyclohexyl ring, which is further connected to a dioxaspirodecane moiety. The presence of fluorine atoms in the phenyl ring imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves multiple steps, starting with the preparation of the trifluorophenylcyclohexyl intermediate. This intermediate is then reacted with a suitable dioxaspirodecane precursor under controlled conditions to form the final compound. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .
Chemical Reactions Analysis
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexyl and dioxaspirodecane moieties provide structural stability and facilitate binding to hydrophobic pockets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane include:
Cyclohexyl derivatives: Compounds like cyclohexylbenzene and cyclohexylmethanol share the cyclohexyl core but lack the trifluorophenyl and dioxaspirodecane groups.
Properties
CAS No. |
159386-31-9 |
---|---|
Molecular Formula |
C20H25F3O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C20H25F3O2/c21-17-11-16(12-18(22)19(17)23)14-3-1-13(2-4-14)15-5-7-20(8-6-15)24-9-10-25-20/h11-15H,1-10H2 |
InChI Key |
UJBSZMMJFROHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCC3(CC2)OCCO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.